1-(4-Fluorobenzyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 |
InChI Key |
WJQQDEBEHWTSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 4 Fluorobenzyl 1h Pyrrole
Historical Development of N-Alkylation Strategies for Pyrrole (B145914) Derivatives
The alkylation of pyrrole has long been a subject of chemical investigation. The pyrrole ring possesses a moderately acidic N-H proton (pKa ≈ 17.5), allowing for deprotonation by strong bases to form the pyrrolide anion. wikipedia.org This anion is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or carbon atoms. wiley.com Historically, achieving selective N-alkylation over C-alkylation has been a significant challenge.
Early methods often resulted in mixtures of N- and C-alkylated products. The selectivity is governed by several factors, including the nature of the counter-ion, the solvent, and the electrophile, concepts explained by the Hard and Soft Acids and Bases (HSAB) principle. wiley.com Generally, more ionic nitrogen-metal bonds (e.g., with Na⁺, K⁺) and polar aprotic solvents favor N-alkylation. wikipedia.orgresearchgate.net In contrast, more covalent bonds (e.g., with Mg²⁺) tend to lead to C-alkylation. wikipedia.orgcdnsciencepub.com Traditional methods for N-alkylation involved the use of alkali metal salts of pyrrole, which required stringent anhydrous conditions. cdnsciencepub.com Other approaches included the use of the expensive thallium(I) salt of pyrrole or potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.comacs.org
Direct N-Alkylation Protocols Utilizing 4-Fluorobenzyl Halides
The most direct route to 1-(4-Fluorobenzyl)-1H-pyrrole involves the N-alkylation of pyrrole with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or chloride. This reaction is typically performed in the presence of a base to deprotonate the pyrrole.
Base-Mediated Alkylation Approaches (e.g., Sodium Hydride, Potassium Carbonate)
A common and effective method for the N-alkylation of pyrrole involves the use of a strong base like sodium hydride (NaH) or a weaker base such as potassium carbonate (K₂CO₃). researchgate.netorganic-chemistry.org
Sodium Hydride (NaH): In a typical procedure, pyrrole is treated with NaH in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The NaH deprotonates the pyrrole to form the sodium pyrrolide salt. Subsequent addition of 4-fluorobenzyl halide leads to the desired N-alkylated product. The use of a strong base like NaH ensures complete deprotonation, often leading to high yields of the N-substituted product.
Potassium Carbonate (K₂CO₃): Potassium carbonate is a milder and safer alternative to sodium hydride. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile. researchgate.netorganic-chemistry.org While the reaction may require heating to proceed at a reasonable rate, it is a widely used method due to its convenience and efficiency. For instance, N-alkylation of imidazole-containing heterocycles with 4-fluorobenzyl bromide has been successfully achieved using K₂CO₃ in DMF. researchgate.net
The choice of base can influence the reaction's outcome. Stronger bases generally lead to faster reaction rates but may require more careful handling.
Phase-Transfer Catalysis in N-Alkylation Reactions
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the N-alkylation of pyrroles, offering mild reaction conditions and high selectivity for N-substitution. wiley.comcdnsciencepub.com This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, to facilitate the transfer of the pyrrolide anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. wiley.comresearchgate.netnih.gov
A significant advantage of PTC is the ability to use solid bases like powdered potassium hydroxide, which can lead to high yields of N-alkylated products. oup.comoup.com The reaction can often be performed without a solvent, making it an environmentally friendly approach. wiley.com Studies have shown that increasing the temperature in PTC reactions favors N-alkylation. wiley.com The use of polyethylene (B3416737) glycols (PEGs) or their dialkyl ethers as phase-transfer catalysts has also been demonstrated to be effective for the N-alkylation of pyrrole. oup.comoup.com
Table 1: Examples of Phase-Transfer Catalyzed N-Alkylation of Pyrrole
| Catalyst | Base | Alkylating Agent | Solvent | Yield of N-alkylpyrrole | Reference |
| Tetrabutylammonium bromide (TBAB) | KOH | Butyl bromide | None | Good | wiley.com |
| 18-Crown-6 | KO₂ | Benzyl (B1604629) bromide | Toluene | High | nih.gov |
| Polyethylene glycol (PEG) | KOH | Various alkyl halides | Toluene | High | oup.com |
Solvent Effects and Reaction Optimization for N-Alkylation Efficiency
The choice of solvent plays a crucial role in the selectivity and efficiency of the N-alkylation of pyrrole. Polar aprotic solvents like DMSO, DMF, and HMPA are known to favor N-alkylation. researchgate.netcdnsciencepub.com This is attributed to their ability to solvate the cation of the pyrrolide salt, leading to a "freer" and more reactive nitrogen anion. researchgate.net For instance, the N-alkylation of indole (B1671886) and pyrrole with various alkyl halides in DMSO using potassium hydroxide as a base resulted in high yields of the N-alkylated products. researchgate.net
In contrast, less polar solvents like ethers and arenes can lead to an increase in C-alkylation. cdnsciencepub.com The optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, is essential for maximizing the yield of this compound and minimizing the formation of byproducts. For example, in the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines, MgI₂ etherate was found to be an effective catalyst. uctm.edu
Alternative and Convergent Synthetic Routes to N-Benzylpyrroles
While direct N-alkylation is the most common approach, alternative methods for the synthesis of N-benzylpyrroles, including this compound, have been developed.
Transition-Metal Catalyzed Coupling Reactions for N-Arylation/Alkylation Analogs
Transition-metal catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and offer alternative pathways to N-substituted pyrroles. While more commonly applied for N-arylation, analogous N-alkylation reactions are also possible. Palladium-catalyzed reactions, for instance, have been used for the regioselective functionalization of pyrrole derivatives. organic-chemistry.orgacs.org
For example, a palladium(II)-catalyzed oxidative approach has been developed for the synthesis of polysubstituted pyrroles from N-homoallylicamines and arylboronic acids, which involves an intramolecular aza-Wacker cyclization. organic-chemistry.org While not a direct synthesis of this compound, this methodology showcases the potential of transition-metal catalysis in forming N-substituted pyrrole rings. Other metals like copper and nickel have also been employed in the synthesis of substituted pyrroles. organic-chemistry.orgresearchgate.net These methods often provide access to a wide range of substituted pyrroles under mild conditions. organic-chemistry.org
Cycloaddition Reactions Leading to Pyrrole Ring Formation with N-Substituents
Cycloaddition reactions represent a powerful strategy for the one-pot construction of the pyrrole ring with the desired N-substituent, such as the 4-fluorobenzyl group, installed concurrently. These methods are valued for their convergence and potential for building molecular complexity efficiently.
One of the classical yet relevant methods is the Hantzsch pyrrole synthesis. While traditionally limited in scope, modern variations have increased its utility. A convergent route could involve the reaction of an α-haloketone, a β-ketoamide, and 4-fluorobenzylamine (B26447). Recent advancements have demonstrated that this synthesis can be performed under mechanochemical conditions (high-speed ball milling) in the presence of catalysts like cerium(IV) ammonium nitrate (B79036) and silver nitrate, avoiding the need for bulk solvents and often leading to high yields. rsc.org
1,3-Dipolar cycloaddition reactions also provide a viable pathway. These reactions typically involve the reaction of an aziridine (B145994) derivative, acting as a 1,3-dipole precursor, with an alkyne or olefin. nih.gov For instance, appropriately substituted vinyl aziridines can undergo a [3+2]-cycloaddition with an olefin to generate the pyrrolidine (B122466) ring, which can then be oxidized to the aromatic pyrrole. nih.gov The strategic selection of a starting aziridine already bearing the 4-fluorobenzyl group would directly yield the target N-substituted pyrrole framework.
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce environmental impact through safer solvents, improved atom economy, and renewable resources.
Development of Solvent-Free and Reduced-Solvent Methodologies
A significant advancement in the green synthesis of N-substituted pyrroles, including this compound, is the move towards solvent-free reaction conditions. In these methods, the reactants themselves can act as the reaction medium, eliminating the environmental and safety concerns associated with volatile organic compounds. researchgate.netresearchgate.net
The Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound (like 2,5-hexanedione) with a primary amine (4-fluorobenzylamine), is particularly amenable to solvent-free conditions. rsc.org Studies have shown that this reaction can proceed efficiently at room temperature with simple stirring, completely eliminating the need for both a solvent and a catalyst, affording excellent yields. rsc.org
Alternatively, catalytic amounts of various Lewis or Brønsted acids can be employed to accelerate the reaction under solvent-free conditions. Indium(III) salts, such as indium trichloride (B1173362) or tribromide, have proven to be highly effective catalysts for the Paal-Knorr synthesis of N-substituted pyrroles at room temperature, resulting in high to excellent yields (81-98%) and short reaction times. scielo.br Similarly, calcium nitrate has been used as a mild and selective catalyst for the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (B146720) under solvent-free conditions. researchgate.net
| Reaction Type | Catalyst | Conditions | Reported Yields | Reference |
| Paal-Knorr | None | Room Temperature, Stirring | Excellent | rsc.org |
| Paal-Knorr | Indium(III) Salts | Room Temperature, Solvent-Free | 81-98% | scielo.br |
| Clauson-Kaas | Calcium Nitrate | Solvent-Free | Good | researchgate.net |
| Clauson-Kaas | None | Solvent-Free | 66-94% | beilstein-journals.org |
Exploration of Bio-Based Solvents and Renewable Reagents
The use of renewable resources as starting materials and solvents is a cornerstone of green chemistry. Lactic acid, a bio-based and biodegradable solvent, has been successfully used as both a catalyst and a reaction medium for the synthesis of polysubstituted pyrroles. nih.gov This approach offers numerous advantages, including ease of product isolation, high yields, and the potential for recycling the solvent/catalyst. nih.gov
Furthermore, biomass-derived platform molecules are being explored as precursors for the pyrrole core. Bio-derived furans, such as 2,5-dimethylfuran (B142691) (obtainable from lignocellulosic biomass), can be converted into the necessary 1,4-dicarbonyl intermediate for the Paal-Knorr reaction. mdpi.comrsc.org Zeolite catalysts have been shown to effectively mediate the condensation of these bio-derived furans with anilines to produce N-aryl pyrroles with high atom economy, releasing only water as a byproduct. rsc.org A similar strategy could be adapted using 4-fluorobenzylamine to access the target compound.
Catalyst Design for Enhanced Atom Economy and Reduced Waste
Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is maximized by designing highly efficient and selective catalysts. For pyrrole synthesis, this includes the development of reusable heterogeneous catalysts and metal complexes that promote efficient bond formation.
Magnetic nanoparticles, such as silica-coated magnetite functionalized with an appropriate acidic group (e.g., Fe3O4@SiO2/Kit-6), serve as highly effective and magnetically recoverable catalysts. iau.ir Their use in multicomponent reactions to form pyrrole derivatives allows for easy separation from the reaction mixture by simple magnetic decantation, high yields, and reusability over multiple cycles, which significantly reduces catalyst waste. beilstein-journals.orgiau.ir
Ruthenium and manganese-based pincer-type catalysts have been developed for the dehydrogenative coupling of diols and amino alcohols to form substituted pyrroles. organic-chemistry.org These reactions are highly atom-economical, producing hydrogen and water as the only byproducts. rsc.orgorganic-chemistry.org Gold-catalyzed intramolecular cyclizations of aminopentynyl alcohols also provide an atom-economic route to N-protected pyrroles with low catalyst loading and high yields under open-flask conditions. organic-chemistry.org Such catalytic systems represent a frontier in minimizing waste and maximizing efficiency in the synthesis of compounds like this compound.
Methodologies for Isolation and Purification of Synthetic Products
Following the synthesis of this compound, effective isolation and purification are critical to obtaining the compound at the desired level of purity. The chosen methodology depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product.
A common and highly effective method for purifying pyrrole derivatives is column chromatography . rsc.org For solvent-free syntheses catalyzed by indium(III) salts, the crude reaction mixture can often be directly applied to a silica (B1680970) gel column, avoiding a traditional aqueous workup. scielo.br The choice of eluent is crucial; a typical system involves a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. rsc.org
Recrystallization is another powerful purification technique, particularly for solid products. A patent detailing the synthesis of a related compound, 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde, describes a multi-step purification process. google.com Initially, the crude product is purified by crystallization from a mixed solvent system of ethyl acetate and n-hexane. google.com This is followed by a second recrystallization from a single solvent, methanol, to achieve the final, highly pure product. google.com This process is effective at removing different types of impurities at each stage.
For reactions conducted in a solvent, a standard aqueous workup typically precedes chromatography or recrystallization. This involves partitioning the reaction mixture between water and an immiscible organic solvent (like ethyl acetate or dichloromethane) to remove water-soluble reagents and byproducts. The organic layer is then dried over an agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product for further purification.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Fluorobenzyl 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(4-Fluorobenzyl)-1H-pyrrole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling a complete assignment of the molecular structure.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton and Proton Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that reveal the proton and carbon frameworks of a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the benzylic methylene (B1212753) bridge, and the fluorinated benzene (B151609) ring. The pyrrole protons typically appear as triplets, with the protons at the 2- and 5-positions (α to the nitrogen) resonating at a different chemical shift than the protons at the 3- and 4-positions (β to the nitrogen) researchgate.netchemicalbook.com. The benzylic protons (CH₂) would appear as a singlet, integrating to two protons. The protons on the 4-fluorobenzyl group will exhibit a characteristic AA'BB' system, appearing as two doublets (or more complex multiplets) due to coupling with each other and with the fluorine atom.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two different carbons of the pyrrole ring, the methylene bridge carbon, and the four unique carbons of the 4-fluorobenzyl group chemicalbook.com. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J C-F), while other carbons in the benzene ring will show smaller two-, three-, and four-bond couplings (²J C-F, ³J C-F, ⁴J C-F).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures and general NMR principles. Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrrole H-2, H-5 | ~6.7 | ~121 |
| Pyrrole H-3, H-4 | ~6.2 | ~108 |
| Benzyl (B1604629) CH₂ | ~5.1 | ~53 |
| Benzene C-1' | - | ~133 (d, ⁴J C-F) |
| Benzene H-2', H-6' | ~7.1 (d) | ~128 (d, ³J C-F) |
| Benzene H-3', H-5' | ~7.0 (t) | ~115 (d, ²J C-F) |
d = doublet, t = triplet
Fluorine (¹⁹F) NMR Spectroscopic Interrogations for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds wikipedia.org. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment wikipedia.orghuji.ac.il.
For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom on the benzyl group. The chemical shift of this signal is highly sensitive to its electronic environment biophysics.org. The multiplicity of the signal will be a triplet due to coupling with the two ortho-protons (H-3' and H-5'). This provides direct evidence for the substitution pattern on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Analysis
Two-dimensional (2D) NMR experiments provide correlation data that establishes connectivity between atoms, which is crucial for unambiguous structural assignment huji.ac.il.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-2 with H-3, and H-4 with H-5) and between the ortho- and meta-protons on the fluorobenzyl ring sdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation) sdsu.edu. It would be used to definitively assign the signals for each CH group in the molecule, for instance, linking the proton signal at ~6.7 ppm to the carbon signal at ~121 ppm (C-2/C-5 of the pyrrole ring).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations) sdsu.edu. It is invaluable for connecting different parts of the molecule. Key HMBC correlations would include those from the benzylic CH₂ protons to the carbons of the pyrrole ring (C-2, C-5) and the carbons of the benzene ring (C-1', C-2', C-6'), confirming the linkage between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds science.gov. A key NOESY correlation would be expected between the benzylic CH₂ protons and the protons on the 2- and 5-positions of the pyrrole ring, confirming their spatial proximity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis savemyexams.com.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) Techniques
ESI and APCI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation in the ion source.
Electrospray Ionization (ESI): ESI is particularly suitable for polar molecules and generates ions directly from a solution nih.gov. For this compound, ESI in positive ion mode would likely produce a prominent protonated molecule [M+H]⁺. HRMS analysis of this ion would provide an exact mass measurement, allowing for the determination of the elemental formula (C₁₁H₁₁FN) with high confidence.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, volatile compounds nih.govthermofisher.com. It would also be effective in ionizing this compound, typically yielding the [M+H]⁺ ion. The choice between ESI and APCI can depend on the specific sample and chromatographic conditions being used researchgate.netresearchgate.net.
The calculated exact mass for the protonated molecule [C₁₁H₁₁FN + H]⁺ is 176.0921 g/mol .
Tandem Mass Spectrometry (MS/MS) for Deriving Structural Information from Fragment Ions
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure nih.gov.
For the [M+H]⁺ ion of this compound, the most probable fragmentation pathway involves the cleavage of the weakest bond, which is the benzylic C-N bond. This would lead to two primary fragmentation patterns:
Formation of the 4-fluorobenzyl cation or its more stable isomer, the fluorotropylium ion, at m/z 109.04.
Formation of a protonated pyrrole fragment.
The fragmentation pattern helps to confirm the connectivity of the benzyl and pyrrole moieties.
Table 2: Predicted HRMS Fragmentation Data for [C₁₁H₁₁FN + H]⁺
| m/z (Fragment Ion) | Possible Formula | Description |
|---|---|---|
| 176.0921 | [C₁₁H₁₁FN+H]⁺ | Protonated Molecular Ion |
| 109.0448 | [C₇H₆F]⁺ | 4-Fluorobenzyl cation / Fluorotropylium ion |
This systematic application of advanced spectroscopic and spectrometric methodologies provides a robust and detailed structural characterization of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of a molecule. These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure and conformation, providing a distinct "fingerprint."
The vibrational spectrum of this compound is a composite of the characteristic modes of its two primary components: the pyrrole ring and the 4-fluorobenzyl group.
The pyrrole ring exhibits several key vibrational modes. The N-H stretching vibration, a prominent feature in unsubstituted pyrrole, is absent here due to the N-substitution. However, the C-H stretching vibrations of the aromatic pyrrole ring are expected in the 3100-3150 cm⁻¹ region. The C=C and C-N stretching vibrations within the ring give rise to a series of characteristic bands between 1350 cm⁻¹ and 1550 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations are also significant, typically appearing in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
The 4-fluorobenzyl moiety also contributes a distinct set of vibrational bands. Aromatic C-H stretching vibrations from the benzene ring are anticipated just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). The C-C stretching vibrations within the benzene ring produce characteristic absorptions in the 1450-1600 cm⁻¹ range. The presence of the fluorine substituent is marked by a strong C-F stretching band, generally observed in the 1200-1250 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) can be confirmed by strong C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ range. Additionally, the methylene (-CH₂-) bridge will show symmetric and asymmetric stretching vibrations around 2850 cm⁻¹ and 2925 cm⁻¹, respectively, and a scissoring vibration near 1450 cm⁻¹.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Pyrrole Ring | 3100 - 3150 |
| Aromatic C-H Stretch | Benzene Ring | 3030 - 3080 |
| Asymmetric CH₂ Stretch | Methylene Bridge | ~2925 |
| Symmetric CH₂ Stretch | Methylene Bridge | ~2850 |
| C=C Stretch | Pyrrole & Benzene Rings | 1450 - 1600 |
| CH₂ Scissoring | Methylene Bridge | ~1450 |
| C-N Stretch | Pyrrole Ring | 1350 - 1400 |
| C-F Stretch | Fluorobenzyl Group | 1200 - 1250 |
| C-H In-Plane Bend | Pyrrole & Benzene Rings | 1000 - 1300 |
| C-H Out-of-Plane Bend (para) | Benzene Ring | 800 - 850 |
| C-H Out-of-Plane Bend | Pyrrole Ring | 700 - 900 |
This table is interactive. Users can sort the data by clicking on the column headers.
This compound possesses conformational flexibility due to rotation around the N-CH₂ and CH₂-phenyl single bonds. These rotations can lead to different spatial arrangements (conformers) of the pyrrole and fluorobenzyl rings relative to each other. Vibrational spectroscopy can be a sensitive probe of this conformational landscape.
Different conformers may exhibit subtle but measurable differences in their vibrational spectra. For instance, changes in the dihedral angles between the two rings could influence the coupling between vibrational modes, leading to shifts in peak positions and changes in band intensities. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different stable conformers. By comparing the calculated spectra of various conformers with the experimental IR and Raman data, it is possible to identify the predominant conformation in a given state (gas, liquid, or solid) or to characterize the mixture of conformers present. For example, specific low-frequency modes, such as torsional vibrations involving the linkage between the two rings, are particularly sensitive to conformational changes and can provide valuable insights into the molecule's three-dimensional structure and flexibility.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The chromophores in this compound are the π-electron systems of the pyrrole ring and the fluorobenzyl group.
The absorption of UV light excites electrons from lower-energy molecular orbitals (usually bonding or non-bonding) to higher-energy anti-bonding orbitals. For aromatic systems like pyrrole and benzene, the most significant electronic transitions are π → π* transitions.
The pyrrole ring is an aromatic heterocycle with a delocalized π-system. Unsubstituted pyrrole typically exhibits a strong π → π* absorption band around 210 nm. nist.gov The N-substitution with the benzyl group is expected to cause a slight bathochromic (red) shift in this absorption.
The fluorobenzyl moiety also acts as a chromophore. Benzene itself shows a strong π → π* transition (E₂-band) near 204 nm and a weaker, symmetry-forbidden transition (B-band) with characteristic fine structure around 254 nm. Substitution on the benzene ring can shift these absorption maxima and alter their intensities. The fluorobenzyl group is expected to show absorptions in similar regions.
In the combined molecule, the electronic transitions of the two chromophores may interact. The UV-Vis spectrum of this compound is therefore expected to show intense absorption bands in the 200-280 nm range, corresponding to the π → π* transitions of both the pyrrole and the substituted benzene rings.
| Chromophore | Type of Transition | Expected λmax (nm) |
| Pyrrole Ring | π → π | 210 - 230 |
| Fluorobenzyl Group | π → π (E₂-band) | 200 - 220 |
| Fluorobenzyl Group | π → π* (B-band) | 250 - 270 |
This table is interactive. Users can sort the data by clicking on the column headers.
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture Determination (If Single Crystals Available)
A single-crystal XRD analysis would yield a complete set of atomic coordinates, from which precise molecular geometry can be calculated. This includes the exact bond lengths of all C-C, C-H, C-N, and C-F bonds, as well as the bond angles within the pyrrole and benzene rings and the methylene linker.
Crucially, this analysis would reveal the preferred solid-state conformation of the molecule by determining the dihedral angles between the pyrrole and fluorophenyl rings. This would provide a definitive answer to the conformational questions that can only be inferred from spectroscopic data.
| Parameter | Expected Value |
| C-C bond length (aromatic) | 1.38 - 1.41 Å |
| C-N bond length (pyrrole) | ~1.38 Å |
| N-CH₂ bond length | ~1.46 Å |
| CH₂-C(aryl) bond length | ~1.51 Å |
| C-F bond length | ~1.35 Å |
| C-N-C angle (pyrrole) | ~108° |
| C-C-C angle (benzene) | ~120° |
| N-CH₂-C(aryl) angle | ~110° |
This table is interactive. Users can sort the data by clicking on the column headers.
Beyond the structure of a single molecule, XRD reveals how multiple molecules are arranged in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions, which are crucial for understanding the physical properties of the material.
For this compound, several types of intermolecular interactions would be anticipated. Given the two aromatic rings, π-π stacking interactions are highly probable, where the electron-rich π systems of adjacent pyrrole and/or fluorophenyl rings align. These can occur in either a face-to-face or an offset arrangement.
Additionally, C-H···π interactions are expected, where the C-H bonds of one molecule interact with the π-electron cloud of an aromatic ring on a neighboring molecule. The fluorine atom can also participate in weak intermolecular interactions, such as C-H···F hydrogen bonds . The analysis of these interactions provides a detailed picture of the supramolecular architecture of the compound in the solid state.
Computational Chemistry and Theoretical Investigations of 1 4 Fluorobenzyl 1h Pyrrole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for determining the ground state (most stable) geometry and energy.
For 1-(4-Fluorobenzyl)-1H-pyrrole, a typical DFT calculation, such as one using the B3LYP functional with a 6-311+G(d,p) basis set, would be employed to optimize the molecule's geometry. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The results of such a calculation would yield precise geometric parameters. For instance, the pyrrole (B145914) ring is expected to be nearly planar, while the benzyl (B1604629) group will have specific orientations relative to the pyrrole ring to minimize steric hindrance.
Table 1: Predicted Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 (pyrrole) | ~1.38 Å |
| Bond Length | C2=C3 (pyrrole) | ~1.37 Å |
| Bond Length | N1-C6 (to benzyl) | ~1.47 Å |
| Bond Length | C9-F (fluorobenzene) | ~1.36 Å |
| Bond Angle | C5-N1-C2 (pyrrole) | ~109.5° |
| Bond Angle | C2-N1-C6 (pyrrole-benzyl) | ~125.0° |
| Dihedral Angle | C2-N1-C6-C7 | ~90° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory provide a higher level of accuracy than standard DFT for calculating electronic properties such as ionization potentials and electron affinities. rsc.org While computationally more demanding, these methods are invaluable for benchmarking DFT results and for obtaining highly reliable predictions of a molecule's response to electron gain or loss. rsc.org
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Orbital Energy Mapping for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the pyrrole ring. The LUMO is likely distributed over the π*-system of the fluorobenzyl group. The substituent effects of the electron-donating pyrrole and the electron-withdrawing fluorine atom influence the energies of these orbitals. rsc.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netpnas.org
In this compound, the EPS map would show a significant negative potential around the highly electronegative fluorine atom. Another region of negative potential would be associated with the π-electron cloud of the pyrrole ring. Positive potential would be concentrated around the hydrogen atoms of both the pyrrole and benzyl rings.
Conformational Analysis and Exploration of Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. chemistrysteps.com For this compound, the key flexible bonds are the N1-C6 bond connecting the pyrrole ring to the methylene (B1212753) bridge and the C6-C7 bond linking the methylene bridge to the fluorophenyl ring.
Computational methods can explore the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. nih.gov This analysis identifies the lowest-energy conformers (global minima) and the energy barriers (transition states) between them. For this molecule, the most stable conformation is likely one where the two ring systems are not coplanar, adopting a staggered or gauche arrangement to minimize steric repulsion between the hydrogen atoms on the pyrrole and phenyl rings.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted values are crucial for assigning peaks in experimental spectra and confirming the molecular structure.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These frequencies relate to the stretching and bending of bonds within the molecule.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic excitations and predict the ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.comnih.gov The calculation provides the maximum absorption wavelength (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO. mdpi.com
Table 3: Predicted Spectroscopic Parameters for this compound
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (H2/H5 of pyrrole) | ~6.7 ppm |
| ¹H NMR | Chemical Shift (H3/H4 of pyrrole) | ~6.2 ppm |
| ¹H NMR | Chemical Shift (CH₂) | ~5.1 ppm |
| ¹³C NMR | Chemical Shift (C2/C5 of pyrrole) | ~122 ppm |
| ¹³C NMR | Chemical Shift (C-F of phenyl) | ~163 ppm |
| UV-Vis | λmax (π→π* transition) | ~265 nm |
Lack of Specific Research Data Precludes Generation of Requested Article
Despite a comprehensive search for computational chemistry and theoretical investigations concerning the compound this compound, no specific research pertaining to reaction pathway modeling, transition state characterization, or molecular dynamics simulations for this exact molecule could be located in the available scientific literature.
As a result, it is not possible to generate the requested article focusing on the "" with the specified subsections:
Chemical Reactivity and Transformation Pathways of 1 4 Fluorobenzyl 1h Pyrrole
Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Nucleus
The pyrrole ring in 1-(4-Fluorobenzyl)-1H-pyrrole is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density makes it significantly more reactive than benzene (B151609). Electrophilic substitution can occur at either the C-2 (α) or C-3 (β) positions. While substitution at the C-2 position is generally favored in pyrrole itself due to the greater stabilization of the cationic intermediate, the presence of the N-benzyl group can influence the regioselectivity.
Regioselectivity of Halogenation Reactions (e.g., Bromination, Iodination)
The halogenation of N-substituted pyrroles can be achieved using various reagents, with the regiochemical outcome being sensitive to the reaction conditions and the nature of the N-substituent.
For the bromination of 1-benzylpyrrole (B1265733), a close analog to the title compound, studies have shown a notable preference for substitution at the C-3 position. This is in contrast to the typical C-2 selectivity observed for pyrrole. The use of N-bromosuccinimide (NBS) is a common method for the monobromination of pyrroles, offering milder conditions compared to elemental bromine.
| Halogenating Agent | Solvent | Temperature (°C) | Major Product(s) | Reference |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 1-Benzyl-3-bromopyrrole, 1-Benzyl-2-bromopyrrole | |
| N-Iodosuccinimide (NIS) | Acetonitrile | 0 to RT | Predominantly C-2 and C-3 iodinated products |
Data for 1-benzylpyrrole, a close structural analog.
The iodination of N-arylmethylpyrroles can be accomplished with reagents such as N-iodosuccinimide (NIS). The reaction is typically carried out in a polar solvent like acetonitrile. The regioselectivity can be influenced by the steric bulk of the N-substituent and the specific reaction conditions, with substitution possible at both the C-2 and C-3 positions.
Nitration and Sulfonation Methodologies
The introduction of a nitro group onto the pyrrole ring of N-benzylpyrroles is commonly achieved using a mixture of nitric acid and acetic anhydride (B1165640), which generates the reactive electrophile, acetyl nitrate (B79036). Research on the nitration of 1-benzylpyrrole has demonstrated a significant directing effect of the benzyl (B1604629) group towards the C-3 position. This results in a mixture of 2-nitro and 3-nitro isomers, with the 3-nitro product often being the major component. Further nitration can lead to dinitro-substituted products, such as 1-benzyl-2,4-dinitropyrrole. sigmaaldrich.com
| Nitrating Agent | Solvent(s) | Temperature (°C) | Product Distribution (approximate) | Reference |
| Nitric Acid / Acetic Anhydride | Acetic Anhydride | Low Temperature | 1-Benzyl-3-nitropyrrole (~60%), 1-Benzyl-2-nitropyrrole (~40%) |
Data for 1-benzylpyrrole, a close structural analog.
Sulfonation of N-substituted pyrroles is typically carried out using a sulfur trioxide-pyridine complex. This mild sulfonating agent helps to avoid the polymerization of the sensitive pyrrole ring that can occur with stronger acids. Studies on the sulfonation of 1-methylpyrrole (B46729) have indicated a preference for substitution at the C-3 position, and it is expected that this compound would exhibit similar regioselectivity.
Friedel-Crafts Acylation and Alkylation at the Pyrrole C-Positions
Friedel-Crafts reactions on the highly reactive pyrrole nucleus can be challenging due to the tendency of the ring to polymerize in the presence of strong Lewis acids like aluminum chloride. However, under carefully controlled conditions and with milder catalysts, acylation and alkylation at the carbon positions are achievable.
Friedel-Crafts acylation, which introduces an acyl group, is a valuable method for the synthesis of pyrrolyl ketones. The reaction is often carried out using an acid anhydride or an acyl halide in the presence of a Lewis acid catalyst. For N-substituted pyrroles, the regioselectivity can be influenced by the choice of catalyst. For instance, with 1-(phenylsulfonyl)pyrrole, AlCl₃ catalysis favors acylation at the 3-position, while BF₃·OEt₂ catalysis leads predominantly to the 2-acyl derivative.
| Acylating Agent | Catalyst | Major Product Position | Reference |
| Acyl Halide | AlCl₃ | C-3 | |
| Acyl Halide | BF₃·OEt₂ | C-2 |
General trend observed for N-sulfonylpyrroles.
Friedel-Crafts alkylation of pyrroles is also possible, though it is less common than acylation due to issues with polysubstitution and the potential for the N-benzyl group to react. Milder catalysts and specific alkylating agents are required to achieve selective C-alkylation.
Reactions Involving the 4-Fluorobenzyl Moiety
The 4-fluorobenzyl group of this compound can also participate in various chemical transformations, independent of the pyrrole ring. These reactions typically involve the benzylic carbon or the N-benzyl bond.
Oxidation Reactions (e.g., Side-Chain Oxidation to Carboxylic Acid)
The benzylic methylene (B1212753) group (CH₂) of the 4-fluorobenzyl substituent is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can cleave the bond between the benzylic carbon and the pyrrole nitrogen and oxidize the benzyl group to the corresponding carboxylic acid. This reaction would lead to the formation of 4-fluorobenzoic acid. For this reaction to proceed, the benzylic carbon must have at least one attached hydrogen atom.
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup; Heat | 4-Fluorobenzoic acid |
Reduction Chemistry (e.g., Reductive Cleavage of the N-Benzyl Bond)
The N-benzyl bond in this compound can be cleaved under reductive conditions, a process often referred to as N-debenzylation. This is a common strategy in organic synthesis for the removal of a benzyl protecting group from a nitrogen atom.
One of the most common methods for N-debenzylation is catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and efficient, yielding the debenzylated pyrrole and 4-fluorotoluene (B1294773) as a byproduct. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers an alternative to using hydrogen gas.
Another powerful method for the cleavage of N-benzyl groups is the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (the Birch reduction). This method is particularly effective for cleaving benzyl groups from nitrogen heterocycles. The reaction proceeds through the formation of a radical anion intermediate.
| Reduction Method | Reagents/Catalyst | Products |
| Catalytic Hydrogenation | H₂, Pd/C | 1H-pyrrole, 4-Fluorotoluene |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | 1H-pyrrole, 4-Fluorotoluene |
| Dissolving Metal Reduction | Sodium (Na), Liquid Ammonia (NH₃) | 1H-pyrrole, 4-Fluorotoluene |
Functional Group Interconversions on the Benzyl Ring (e.g., Suzuki-Miyaura Coupling at Fluorine)
The C-F bond on the benzyl ring of this compound is notable for its high bond dissociation energy, which typically renders it inert to many common nucleophilic substitution reactions. However, modern organometallic catalysis offers pathways for its activation. The Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation, presents a potential but challenging route for the functionalization of this compound at the fluorine position. nih.govmdpi.com
The activation of aryl and benzyl fluorides for Suzuki-Miyaura coupling is an area of active research. mdpi.com It generally requires specific catalytic systems capable of overcoming the high energy barrier of C-F bond cleavage. These systems often involve palladium or nickel catalysts with specialized phosphine (B1218219) ligands that facilitate the oxidative addition step. For electron-deficient fluoro-aromatics, the reaction can proceed more smoothly. mdpi.com While the 4-fluorobenzyl group is not strongly electron-deficient, the choice of catalyst, base, and solvent is critical.
Mechanistically, the process would involve the oxidative addition of the palladium(0) catalyst to the C-F bond, a step that is considered rate-limiting. Subsequent transmetalation with a boronic acid or its ester, followed by reductive elimination, would yield the coupled product. nih.gov Research on the coupling of benzyl halides with potassium aryltrifluoroborates has shown that such transformations are feasible, providing a template for potential reactions with this compound. nih.gov The increased stability and handling ease of aryltrifluoroborates make them attractive coupling partners. ed.ac.ukresearchgate.net
Alternative strategies for C-F bond activation include protic activation using hydrogen bond donors like hexafluoroisopropanol (HFIP), which can destabilize the C-F bond and facilitate its cleavage to form a benzylic cation. frontiersin.orgnih.govresearchgate.net This intermediate could then be intercepted by various nucleophiles.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl/Benzyl Halides
| Electrophile | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | High | nih.gov |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 5-89 | nih.govresearchgate.net |
| ortho-Nitrofluorobenzene | Aryl boronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Good | mdpi.com |
Cycloaddition Reactions Involving the Pyrrole Ring (e.g., Diels-Alder Reactivity)
The pyrrole ring possesses a degree of aromatic character that limits its participation as a diene in [4+2] cycloaddition reactions like the Diels-Alder reaction. ucla.eduwikipedia.org Generally, N-substituted pyrroles are poor dienes and require highly reactive dienophiles or forcing conditions, such as high pressure or Lewis acid catalysis, to undergo cycloaddition. ucla.eduresearchgate.net The nature of the substituent on the nitrogen atom significantly influences the reactivity. Electron-withdrawing groups on the nitrogen can enhance the diene character of the pyrrole ring and improve reaction yields.
For this compound, the N-benzyl group is generally considered to be electronically neutral or slightly electron-donating, which does not significantly enhance the pyrrole's reactivity as a diene. Therefore, it is expected to exhibit the typical low reactivity of N-alkylpyrroles in Diels-Alder reactions. imperial.ac.uk It would likely require highly activated dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleic anhydride, under thermal conditions to proceed. ucla.edu The reaction of benzynes, generated in situ, with pyrroles has also been shown to produce [4+2] cycloaddition adducts. nih.gov
The intramolecular variant of the Diels-Alder reaction, where the dienophile is tethered to the pyrrole nucleus, can be more facile due to entropic advantages. ucla.edu While no specific studies on the cycloaddition reactivity of this compound have been reported, analogies can be drawn from related N-substituted systems.
Table 2: Examples of Diels-Alder Reactions with N-Substituted Pyrroles
| Pyrrole Derivative | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-acyl/sulfonyl pyrroles | Dimethyl acetylenedicarboxylate | Thermal | 7-Azabicyclo[2.2.1]hepta-2,5-diene | ucla.edu |
| N-phenylpyrrole | Benzyne | In situ generation | 1,4-Epoxynaphthalene derivative | nih.gov |
| 1-Oxypyrroles | N-phenylmaleimide | Room Temperature | Cycloadduct | ucla.edu |
| Fused 1H-pyrrole-2,3-diones | Cyanamides | Thermal | 4H-1,3-Oxazines | nih.gov |
Metalation and Formation of Organometallic Derivatives of N-Substituted Pyrroles
The deprotonation (metalation) of N-substituted pyrroles is a fundamental strategy for their functionalization. nih.govresearchgate.net The regioselectivity of this reaction is highly dependent on the base used, the solvent, and the nature of the N-substituent. For N-alkyl and N-aryl pyrroles, metalation typically occurs at the C2 position due to the directing effect of the nitrogen atom and the greater acidity of the α-protons. researchgate.netacs.org
In the case of this compound, treatment with strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is expected to selectively yield the 2-lithiated derivative. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce substituents at the 2-position of the pyrrole ring.
The synthesis of 1-(4-boronobenzyl)-1H-pyrrole has been achieved via the lithiation of the corresponding 1-(4-bromobenzyl)-1H-pyrrole, demonstrating that metal-halogen exchange on the benzyl ring is a viable strategy for functionalization at that position. semanticscholar.orgresearchgate.net This suggests that direct deprotonation on the benzyl ring of this compound would be less favorable than metalation on the pyrrole ring or C-F activation, given the higher acidity of the pyrrolic protons. The formation of mixed lithium-zinc bases can also be employed for regioselective functionalization. nih.gov
Table 3: Common Bases for the Metalation of N-Substituted Pyrroles
| Base | Typical Solvent | Regioselectivity | Comments | Reference |
|---|---|---|---|---|
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | Mainly C2 | Commonly used, can lead to di-lithiation with excess base. | acs.org |
| n-BuLi/TMEDA | Diethyl ether, Hexane (B92381) | C2 (kinetic) | TMEDA complexation increases basicity and can influence regioselectivity. | nih.gov |
| Lithium diisopropylamide (LDA) | THF | C2 | Bulky, non-nucleophilic base, often provides high selectivity. | researchgate.net |
| LiTMP/ZnCl₂·TMEDA | Hexane | C2 | Mixed metal base for regioselective zincation. | nih.gov |
Photochemical Reactivity and Excited State Dynamics Studies
The photochemical behavior of this compound is expected to be influenced by both the pyrrole and the fluorinated benzene chromophores. Studies on fluorinated benzenes reveal that the number and position of fluorine atoms significantly impact their photophysical properties. nih.gov Increasing fluorination tends to destabilize the σ frame, leading to the presence of low-lying πσ* excited states. nih.govresearchgate.net
For aromatic rings with up to four fluorine atoms, the first excited state is typically a ππ* state, resulting in structured absorption and fluorescence spectra. nih.gov However, the presence of a πσ* state near the S₁ (ππ*) state can provide an efficient non-radiative decay pathway, leading to a low fluorescence quantum yield and short excited-state lifetimes. This rapid internal conversion is a common feature in many fluorinated aromatic compounds. researchgate.net
Upon photoexcitation of this compound, energy could be localized on either the pyrrole or the fluorobenzyl moiety. If excitation occurs on the fluorobenzyl ring, the dynamics would likely be governed by the interplay between the S₁ (ππ) and πσ states, potentially leading to C-F bond cleavage or rapid non-radiative decay back to the ground state. The concept of excited-state aromaticity could also drive conformational changes in the molecule upon photoexcitation. nih.gov While direct dissociation from an excited state is possible, relaxation to the ground state followed by statistical dissociation is also a common pathway. acs.org
Table 4: Photophysical Characteristics of Related Fluorinated Benzenes (Gas Phase)
| Compound | First Excited State (S₁) | Fluorescence Spectra | Fluorescence Efficiency | Key Dynamic Process | Reference |
|---|---|---|---|---|---|
| Monofluorobenzene | ππ | Structured | High | Fluorescence | nih.govresearchgate.net |
| Difluorobenzenes | ππ | Structured | High | Fluorescence | researchgate.net |
| Pentafluorobenzene | πσ* (low-lying) | Structureless | Very Low | Internal Conversion (S₁-S₂) | nih.govresearchgate.net |
| Hexafluorobenzene | πσ* (low-lying) | Structureless | Very Low | Internal Conversion | nih.gov |
Thermal Stability and Mechanistic Elucidation of Degradation Pathways
The thermal stability of this compound is determined by the bond strengths of its constituent parts, primarily the C-N bond linking the benzyl group to the pyrrole ring and the C-H and C-C bonds of the aromatic systems. N-substituted pyrroles are generally stable compounds, but at elevated temperatures, they can undergo decomposition.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to assess thermal stability. nih.govnih.gov For N-substituted pyrroles, a likely initial degradation pathway involves the homolytic cleavage of the N-CH₂ bond, which is typically the weakest bond connected to the pyrrole ring. This would generate a 4-fluorobenzyl radical and a pyrrolyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, or polymerization, leading to a complex mixture of degradation products. csic.es
Studies on polypropylene (B1209903) functionalized with N-alkyl pyrroles have shown that under thermal stress, radical coupling between benzyl-like pyrrolyl species can occur, leading to crosslinking. csic.es Another potential pathway could involve the degradation of the pyrrole ring itself, though this typically requires higher temperatures. The presence of the C-F bond on the benzyl ring is unlikely to be the primary site of thermal decomposition, as C-F bonds are exceptionally strong. However, degradation of other parts of the molecule could potentially lead to secondary reactions involving the fluorinated ring. For instance, bacterial degradation pathways for 4-fluorobenzoate (B1226621) have been identified, proceeding via hydroxylation and subsequent ring cleavage, though this enzymatic process is not directly analogous to thermal degradation. nih.gov
Table 5: Thermal Decomposition Data for Related Heterocyclic Compounds
| Compound Type | Technique | Onset Decomposition Temp. (Tonset) or T5% | Key Observation | Reference |
|---|---|---|---|---|
| Nitrogen-rich heterocyclic esters | TGA (N₂) | > 250 °C | Decomposition proceeds via a radical mechanism. | mdpi.com |
| Benzhydryl 1H-pyrrole-2-carboxylate | TGA | Main mass loss at 62.2–250.0 °C | Considered to have excellent thermal stability. | nih.govnih.gov |
| Butyl 1H-pyrrole-2-carboxylate | TGA | Main mass loss at 62.2–250.0 °C | Evaporation and decomposition occur in the main thermal phase. | nih.govnih.gov |
| Polypropylene with pyrrole functionality | Heating in air | Stable up to 200 °C | Evidence of crosslinking via radical coupling of pyrrole moieties. | csic.es |
Derivatization Strategies and Analog Synthesis Based on 1 4 Fluorobenzyl 1h Pyrrole
Regioselective Functionalization of the Pyrrole (B145914) Ring System
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. pearson.com The nitrogen atom significantly activates the ring, directing incoming electrophiles preferentially to the C-2 and C-5 positions, which are electronically and sterically favored. pearson.comchemistrysteps.com Functionalization at the C-3 and C-4 positions is also achievable, though it often requires more specialized strategies.
Controlled C-2 and C-3 Functionalization Methodologies
The selective introduction of functional groups at specific positions on the pyrrole ring is crucial for analog development. Several classical and modern methodologies can be employed to achieve controlled C-2 and C-3 functionalization of N-substituted pyrroles like 1-(4-fluorobenzyl)-1H-pyrrole.
C-2 Functionalization:
The C-2 position is the most kinetically favored site for electrophilic attack. Standard electrophilic substitution reactions reliably yield 2-substituted products.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, almost exclusively at the C-2 position. It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgjk-sci.comwikipedia.org The resulting 2-formylpyrrole is a valuable intermediate for further transformations.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄). sigmaaldrich.cnwikipedia.org For highly reactive substrates like pyrroles, milder catalysts or conditions are often sufficient. nih.gov Acylation also occurs predominantly at the C-2 position.
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). These reactions typically proceed under mild conditions and show high selectivity for the C-2 position.
C-3 Functionalization:
Achieving substitution at the less reactive C-3 position often requires blocking the more reactive C-2 and C-5 positions or employing directed metalation strategies.
Functionalization of 2,5-Blocked Pyrroles: If the C-2 and C-5 positions are occupied by other groups (e.g., silyl (B83357) groups, which can be removed later), electrophilic substitution can be directed to the C-3 and C-4 positions.
Directed Lithiation: The use of directing groups in combination with strong bases like organolithium reagents can achieve regioselective deprotonation at specific sites. While the N-benzyl group is not a strong directing group itself, specific substitution patterns on the pyrrole ring can influence the site of lithiation, potentially enabling C-3 functionalization. researchgate.net
| Reaction | Reagents | Position | Product Type |
| Vilsmeier-Haack | POCl₃, DMF | C-2 | Aldehyde |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C-2 | Ketone |
| Halogenation | NBS, NCS, or NIS | C-2 | Halide |
| Directed Lithiation | Strong Base (e.g., LDA), then Electrophile | C-3 (under specific conditions) | Various |
Synthesis of Poly-Substituted Pyrrole Derivatives
Building upon monosubstituted pyrroles, the synthesis of di-, tri-, or tetra-substituted derivatives can be achieved through sequential functionalization. The directing effects of the initial substituent play a critical role in determining the position of subsequent substitutions. For instance, an electron-withdrawing group introduced at the C-2 position will deactivate the ring, particularly at the C-3 and C-5 positions, potentially allowing for subsequent functionalization at the C-4 position under forcing conditions. Conversely, an electron-donating group will further activate the ring.
A common strategy for creating 2,5-disubstituted pyrroles involves the reaction of 1,4-dicarbonyl compounds with primary amines, a method known as the Paal-Knorr synthesis. While this builds the ring from acyclic precursors, it represents a fundamental approach to accessing polysubstituted pyrrole cores that could then be N-benzylated. researchgate.net For derivatizing an existing this compound, a sequence of electrophilic substitutions is more common. For example, Vilsmeier-Haack formylation at C-2 followed by nitration could lead to a 2-formyl-4-nitropyrrole derivative, as the formyl group directs incoming electrophiles to the C-4 position.
Modification and Diversification of the 4-Fluorobenzyl Moiety
Introduction of Additional Substituents via Electrophilic or Nucleophilic Aromatic Substitution on the Benzyl (B1604629) Ring
Electrophilic Aromatic Substitution:
The benzene (B151609) ring of the 4-fluorobenzyl group can undergo electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined directing effects of the existing substituents: the fluorine atom and the pyrrole-methyl group (-CH₂-Pyrrole).
Pyrrole-methyl group: This is considered an activating, ortho, para-directing group. uci.edu
In the case of this compound, the two substituents are para to each other. The activating pyrrole-methyl group will direct incoming electrophiles to its ortho positions (C-3 and C-5 of the benzyl ring), while the deactivating fluorine atom directs to its ortho positions (also C-3 and C-5). Therefore, electrophilic substitution is strongly expected to occur at the C-3 and/or C-5 positions of the benzyl ring. Studies on the nitration of the analogous compound 4-fluorotoluene (B1294773) show that substitution occurs ortho to the activating methyl group. rsc.orgresearchgate.net
| Reaction | Reagents | Expected Position on Benzyl Ring |
| Nitration | HNO₃, H₂SO₄ | C-3 and/or C-5 |
| Halogenation | Br₂, FeBr₃ | C-3 and/or C-5 |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | C-3 and/or C-5 |
Nucleophilic Aromatic Substitution (SₙAr):
Direct replacement of the fluorine atom via a nucleophilic aromatic substitution (SₙAr) reaction is generally challenging. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (fluorine) to activate the ring towards nucleophilic attack. wikipedia.org Since the parent molecule lacks such activation, forcing conditions or specialized catalytic systems would be necessary to achieve substitution by nucleophiles like amines, alkoxides, or thiols.
Conversion of the Fluorine Atom via Cross-Coupling Reactions (e.g., Stille, Negishi)
The carbon-fluorine bond is the strongest single bond to carbon, making its activation in cross-coupling reactions a significant challenge. However, advances in catalysis have provided methods to functionalize aryl fluorides.
Stille Coupling: This reaction couples an organostannane (R-SnBu₃) with an organic halide in the presence of a palladium catalyst. wikipedia.org While typically used for iodides and bromides, specific ligand systems and conditions have been developed to enable the coupling of aryl fluorides. acs.orgorganic-chemistry.org This would allow the fluorine atom to be replaced with alkyl, vinyl, or aryl groups.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com The Negishi coupling is known for its high functional group tolerance. Specialized catalysts capable of activating the C-F bond are required for this transformation to be successful with this compound. researchgate.netrsc.orgrsc.org
These cross-coupling reactions provide a powerful, albeit challenging, route to introduce carbon-based substituents directly at the C-4 position of the benzyl ring, significantly diversifying the available analogs.
Synthesis of Pyrrole-Based Molecular Frameworks and Scaffolds
Functionalized derivatives of this compound are valuable building blocks for the synthesis of more complex, fused heterocyclic systems. Many biologically active molecules contain frameworks where a pyrrole ring is annulated to another heterocyclic ring, such as a pyrimidine (B1678525) or a diazepine.
For example, a 2-amino-3-cyanopyrrole derivative, which can be synthesized from the parent pyrrole, can serve as a key precursor for the construction of a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This is a common core in many kinase inhibitors and other therapeutic agents. The general strategy involves:
Introduction of appropriate functional groups onto the pyrrole ring: For instance, creating a 2-amino-3-carbonitrile substituted pyrrole.
Cyclocondensation reaction: Reacting the bifunctional pyrrole with a suitable reagent to form the new fused ring. For example, heating with formamide or a similar one-carbon synthon can lead to the formation of the pyrimidine ring.
This approach allows the this compound core to be incorporated into larger, more rigid molecular frameworks, providing access to novel chemical space for applications in medicinal chemistry and materials science. mdpi.comacs.org
Preparation of Bipyrroles, Oligopyrroles, and Pyrrole-Containing Macrocycles
The synthesis of molecules containing multiple pyrrole units linked together is a key strategy for creating conjugated materials and complex ligands. These methods can be broadly categorized into direct coupling of pyrrole units and the construction of larger cyclic structures.
Bipyrroles and Oligopyrroles:
The formation of a direct bond between two pyrrole rings, typically at their 2- or 3-positions, can be achieved through several synthetic methodologies.
Oxidative Coupling: A common and direct method for creating bipyrroles is the oxidative coupling of pyrrole units. researchgate.net This typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA), to induce the formation of a C-C bond between two electron-rich pyrrole rings. researchgate.netamazonaws.com For this compound, this reaction would preferentially occur at the α-positions (C2 and C5) to yield 1,1'-bis(4-fluorobenzyl)-1H,1'H-2,2'-bipyrrole. The reaction conditions can be tuned to favor the formation of bipyrroles or, in some cases, lead to polymerization for oligopyrrole synthesis. researchgate.net
Transition-Metal Catalyzed Cross-Coupling: More controlled and regioselective syntheses are possible using transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions. This approach requires the pre-functionalization of the this compound core. For instance, selective halogenation (e.g., bromination at the 2-position) of the starting pyrrole provides an electrophilic partner. This can then be coupled with a nucleophilic partner, such as a 2-borylated or 2-stannylated this compound derivative, in the presence of a palladium catalyst to form the 2,2'-bipyrrole. Iterative cycles of halogenation and coupling can be employed to extend the chain and produce well-defined oligopyrroles.
Pyrrole-Containing Macrocycles:
The incorporation of the this compound unit into a macrocyclic framework is a strategy used to create host molecules for ion or molecule recognition, as well as conformationally constrained bioactive compounds. mdpi.commdpi.com The synthesis of these structures typically relies on the principles of high-dilution to favor intramolecular cyclization over intermolecular polymerization. mdpi.com
A general approach involves the preparation of a linear precursor containing two or more this compound units linked by flexible or rigid spacers. The terminal ends of this linear molecule are equipped with reactive functional groups that can form a covalent bond. For example, a 2,5-difunctionalized monomer, such as this compound-2,5-dicarbaldehyde, can be reacted with a diamine linker. The subsequent condensation reaction under high dilution yields a macrocyclic imine, which can be further reduced to a more stable macrocyclic amine. mdpi.com
| Strategy | Reaction Type | Key Reagents/Catalysts | Product Type | Regioselectivity |
| Direct Coupling | Oxidative Coupling | FeCl₃, PIFA | Bipyrroles, Oligopyrroles | Moderate (favors α-positions) |
| Cross-Coupling | Suzuki, Stille Coupling | Pd catalyst, Halogenated pyrroles, Borylated/Stannylated pyrroles | Bipyrroles, Oligopyrroles | High |
| Macrocyclization | Condensation/Cyclization | Difunctionalized pyrroles (e.g., dialdehydes), Linkers (e.g., diamines) | Macrocycles | High (defined by monomer) |
Annulation Reactions to Form Fused Heterocyclic Systems
Annulation, or ring-forming, reactions are powerful tools for building polycyclic structures where a new ring is fused to the original pyrrole core. These reactions expand the structural diversity of derivatives by creating rigid, planar, or three-dimensional frameworks. Starting with this compound, various fused systems like indolizidines, pyrrolo[1,2-a]pyrazines, or carbazoles can be synthesized.
Intramolecular Cyclizations: A common strategy involves introducing a side chain onto the pyrrole ring that contains a reactive functional group capable of cyclizing back onto the ring. For example, functionalization at the C2 position of this compound with a three- or four-carbon chain containing a terminal electrophile can lead to the formation of a new five- or six-membered ring fused at the 2,3-positions upon cyclization. The boron tribromide-mediated cyclization of γ-pyrrolic esters represents a method to assemble the bicyclic skeleton of indolizidine alkaloids. researchgate.net
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can reduce its reactivity compared to non-aromatic dienes or dienophiles. Under thermal or Lewis acid-catalyzed conditions, this compound can react as a 4π component in [4+2] cycloadditions (Diels-Alder reactions) with highly reactive dienophiles to form a bicyclic adduct, which can then be aromatized to a fused system.
Metal-Catalyzed Annulation: Modern synthetic methods often employ transition metals to catalyze the formation of fused rings. For instance, palladium-catalyzed rollover annulation of N-benzyl azoles with alkynes has been developed to construct seven-membered azepine rings, creating tricyclic systems. cdmf.org.brnih.gov This type of twofold C-H activation process represents a highly efficient strategy for building complex fused derivatives from N-benzyl-substituted heterocycles like this compound. cdmf.org.brnih.gov Similarly, nickel catalysis can be used for the [3+2] annulation of a pyrrole ring onto an existing aromatic system using azirines as a synthon. nih.gov Another approach involves the annulation of a pyridine (B92270) ring onto a pyrrole-2,3-dione, which can be prepared from the parent pyrrole, to yield 5-azaisatins. beilstein-journals.org
| Annulation Strategy | Reaction Type | Key Reagents/Catalysts | Fused System Example |
| Intramolecular | Friedel-Crafts Acylation/Alkylation | Lewis Acids (e.g., AlCl₃, BBr₃) | Dihydroindolizidinone |
| Intermolecular | [4+2] Cycloaddition | Dienophiles (e.g., maleic anhydride) | 7-Azabicyclo[2.2.1]heptane derivatives |
| Metal-Catalyzed | Rollover Annulation | Pd catalysts, Alkynes | Pyrrolo-benzazepines |
| Condensation | Cascade Reaction | Pyrrole-2,3-diones, Thioacetamide | Pyrrolo[3,2-c]pyridines |
Combinatorial Synthesis and Parallel Synthesis Methodologies for Derivative Libraries
Combinatorial and parallel synthesis techniques are employed to rapidly generate large collections, or libraries, of structurally related compounds from a common starting material. nih.govacs.org These methodologies are crucial in drug discovery and materials science for screening vast chemical space to identify molecules with desired properties. This compound is an ideal core scaffold for such libraries due to the multiple reactive sites on the pyrrole ring.
The general strategy involves a multi-step reaction sequence where diversity is introduced at specific steps by using a variety of building blocks.
Solution-Phase Parallel Synthesis: This approach is highly effective for creating libraries of pyrrole derivatives. acs.org A typical workflow begins with a common intermediate derived from this compound, such as this compound-3-carboxylic acid. This intermediate is then distributed into an array of reaction vessels (e.g., in a 96-well plate format). A diverse set of reagents, such as a library of primary and secondary amines, is added to the array. Using a high-throughput coupling reaction, like trimethylaluminum-mediated aminolysis or standard peptide coupling conditions, a library of corresponding amides is generated in parallel. acs.org Specialized laboratory equipment, such as carousel reaction stations, allows for multiple reactions to be heated, stirred, and refluxed simultaneously under controlled conditions. youtube.com
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity and diversity in a single step. An MCR involving a primary amine (e.g., 4-fluorobenzylamine), an aldehyde, and a third component can be used to construct a diverse library of N-substituted pyrroles or fused pyrrole systems. nih.gov By varying each of the components, a large matrix of unique products can be synthesized efficiently. This approach is particularly valuable for diversity-oriented synthesis, where the goal is to create structurally diverse and complex molecules. nih.gov
| Methodology | Core Scaffold/Intermediate | Diversity Elements (Examples) | Library Product Type |
| Parallel Amide Synthesis | This compound-3-carboxylic acid | Library of diverse amines | Pyrrole-3-carboxamides |
| Parallel Paal-Knorr Synthesis | 4-Fluorobenzylamine (B26447) | Library of 1,4-dicarbonyl compounds | Tetrasubstituted pyrroles |
| Multicomponent Reaction | 4-Fluorobenzylamine | Library of aldehydes, isocyanides, etc. | Densely functionalized pyrroles or fused systems |
Applications of 1 4 Fluorobenzyl 1h Pyrrole As a Chemical Building Block and in Research Methodologies
Precursor in Advanced Organic Synthesis of Complex Natural Products and Designed Molecules
The pyrrole (B145914) ring is a fundamental structural motif found in a vast array of biologically active natural products and medicinally important compounds. biolmolchem.comnih.gov Consequently, synthetic methodologies for the preparation of substituted pyrroles are of significant interest to organic chemists. uctm.edueurekaselect.com N-substituted pyrroles, such as 1-(4-Fluorobenzyl)-1H-pyrrole, serve as important intermediates in the synthesis of these complex targets. The synthesis of N-substituted pyrroles can be achieved through several established methods, with the Paal-Knorr synthesis being one of the most common. wikipedia.orgmdpi.comresearchgate.net This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-fluorobenzylamine (B26447). wikipedia.org
The 1-(4-fluorobenzyl) moiety can be strategically incorporated into a larger molecule to serve several purposes. The benzyl (B1604629) group itself can be a key structural component or a protecting group that can be removed at a later synthetic stage. The fluorine atom on the phenyl ring can modulate the electronic properties of the molecule, influence its lipophilicity, and block metabolic pathways, which is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. nih.gov
While specific examples of the total synthesis of complex natural products using this compound as a starting material are not extensively detailed in the literature, its utility as a building block can be inferred from the synthesis of related complex pyrrole derivatives. For instance, the synthesis of polysubstituted pyrrole derivatives often involves the use of N-arylmethyl-substituted pyrroles. rsc.orgalliedacademies.org The fluorobenzyl group can be introduced early in a synthetic sequence, and the pyrrole ring can then be further functionalized at the C2, C3, C4, and C5 positions to build up molecular complexity.
Table 1: Common Synthetic Methods for N-Substituted Pyrroles
| Reaction Name | Reactants | General Conditions | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (e.g., 4-fluorobenzylamine) | Acid or heat catalysis | wikipedia.orgmdpi.com |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, Ammonia (B1221849) or primary amine | Base-catalyzed condensation | pharmaguideline.com |
| Knorr Pyrrole Synthesis | α-amino ketone, Compound with an activated methylene (B1212753) group | Condensation reaction | wikipedia.org |
| N-Alkylation of Pyrrole | Pyrrole, Alkyl halide (e.g., 4-fluorobenzyl bromide) | Strong base (e.g., NaH, BuLi) | wikipedia.org |
Role in Supramolecular Chemistry and Non-Covalent Interaction Studies
The pyrrole ring is a well-established motif in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H proton in unsubstituted pyrroles) and π-π stacking interactions. mdpi.com While the N-H group in this compound is substituted, the aromatic pyrrole ring and the 4-fluorophenyl group can still engage in significant π-π stacking and other non-covalent interactions, making it a potentially useful component in the design of supramolecular assemblies.
In the field of host-guest chemistry, pyrrole-containing macrocycles, such as calix researchgate.netpyrroles, are renowned for their ability to bind anions and neutral molecules within their cavities. mdpi.comnih.govresearchgate.net The design of synthetic receptors capable of selective molecular recognition is a major focus of this area. nih.gov While specific studies detailing the use of this compound as a component in host-guest systems are not prominent in the literature, the principles of molecular recognition suggest that its structural features could be exploited in the design of novel host molecules. The fluorinated phenyl ring could engage in specific interactions with guest molecules, potentially leading to enhanced binding affinity or selectivity.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. acs.org Pyrrole derivatives have been utilized in the construction of self-assembling systems, leading to the formation of nanomaterials with defined morphologies. researchgate.net The planarity of the pyrrole ring and its ability to participate in π-π stacking are key drivers for self-assembly. In the case of this compound, the interplay of π-π stacking interactions between the pyrrole and the 4-fluorophenyl rings could direct the self-assembly process, leading to specific supramolecular architectures. While detailed studies on the self-assembly of this compound itself are not widely reported, the broader class of N-substituted pyrroles has been shown to form various self-assembled structures. researchgate.net
Building Block for Functional Material Systems (Focus on Synthesis and Architecture, Not Bulk Properties)
The synthesis of functional materials with tailored properties is a rapidly advancing field. Pyrrole and its derivatives are key components in the development of conducting polymers and other functional organic materials. mdpi.commdpi.com
Polypyrrole is one of the most extensively studied conducting polymers due to its good environmental stability and high conductivity. mdpi.com The properties of polypyrrole can be tuned by the polymerization of substituted pyrrole monomers. N-substituted pyrroles, including those with benzyl groups, have been used to synthesize soluble and processable polypyrrole derivatives. mdpi.comjic.ac.uk The 1-(4-fluorobenzyl) group in this compound would be expected to influence the polymerization process and the properties of the resulting polymer. The fluorine atom could alter the electronic properties of the polymer backbone and affect intermolecular interactions, thereby influencing the final macromolecular architecture. Copolymers of pyrrole with other monomers are also a common strategy to create materials with new functionalities. exlibrisgroup.com
The bottom-up fabrication of nanoscale structures through molecular self-organization is a key concept in nanotechnology. Pyrrole-containing molecules have been used to create a variety of nanostructures, including nanoparticles and nanotubes. nih.govmdpi.com The functionalization of surfaces with self-assembled monolayers of pyrrole derivatives can be used to control surface properties and to template the growth of other materials. researchgate.net While specific research on the use of this compound in self-organizing systems for nanoscale applications is limited, its structure is amenable to incorporation into such systems. The fluorobenzyl group could provide a means to control the intermolecular interactions that govern the formation of nanoscale architectures.
Scaffold for Ligand Design in Transition-Metal Catalysis
The pyrrole moiety is a well-established component in the design of ligands for transition-metal catalysis due to its electron-rich nature and the ability of the nitrogen atom to coordinate with metal centers. The presence of the N-benzyl group in this compound allows for the introduction of further functionalities, making it a promising scaffold for the development of sophisticated ligands.
The nitrogen atom of the pyrrole ring in this compound can act as a coordinating atom for a variety of transition metals. nih.govmdpi.com By introducing additional coordinating groups onto the pyrrole ring or the benzyl substituent, multidentate ligands can be synthesized. For instance, the introduction of phosphine (B1218219), amine, or carboxylate groups at the 2 and 5 positions of the pyrrole ring could lead to the formation of bidentate or tridentate ligands capable of forming stable chelate complexes with transition metals. nih.gov The 4-fluorobenzyl group can also be functionalized to introduce further coordinating arms, thereby increasing the denticity and stability of the resulting metal complexes.
The electronic properties of the resulting ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by modifying the substituents on the pyrrole ring and the benzyl group. The fluorine atom on the benzyl ring, with its electron-withdrawing nature, can influence the electron density at the metal center, which in turn can affect the catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization.
Table 1: Potential Pyrrole-Based Ligands Derived from this compound
| Ligand Type | Potential Coordinating Atoms | Potential Metal Partners | Potential Catalytic Applications |
|---|---|---|---|
| Bidentate (N, P) | Pyrrole Nitrogen, Phosphine Phosphorus | Palladium, Nickel, Rhodium | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Tridentate (N, N, O) | Pyrrole Nitrogen, Amine Nitrogen, Carboxylate Oxygen | Iron, Copper, Manganese | Oxidation reactions |
| Pincer (P, N, P) | Two Phosphine Phosphorus, Pyrrole Nitrogen | Platinum, Iridium, Ruthenium | Dehydrogenation, C-H activation |
The development of chiral derivatives of this compound opens up possibilities for its application in asymmetric catalysis. rsc.orgnih.gov Chirality can be introduced in several ways, for instance, by attaching a chiral auxiliary to the pyrrole ring or by synthesizing atropisomeric ligands where rotation around a C-N or C-C bond is restricted. nih.govresearchgate.net
For example, introducing a chiral substituent at the benzylic carbon or creating a chiral center on a side chain of the pyrrole ring could lead to the formation of enantiomerically pure ligands. These chiral ligands, upon coordination with a transition metal, can create a chiral environment around the metal center, enabling enantioselective transformations. nih.govdntb.gov.ua Such catalytic systems are highly valuable in the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is desired. nih.govrsc.org
Table 2: Conceptual Chiral Derivatives of this compound for Asymmetric Catalysis
| Chiral Moiety Introduction | Example of Chiral Ligand | Potential Asymmetric Reaction |
|---|---|---|
| Chiral substituent on the benzyl group | (R)- or (S)-1-(4-Fluorophenyl)ethyl)-1H-pyrrole backbone | Asymmetric hydrogenation |
| Atropisomeric biaryl scaffold | A binaphthyl group attached to the pyrrole ring | Asymmetric conjugate addition |
| Chiral side chain on the pyrrole ring | Pyrrole with a proline-derived substituent | Asymmetric aldol (B89426) reaction |
Design of Molecular Probes for Investigating Biological Recognition Processes (In Vitro Studies Only)
Molecular probes are essential tools for studying biological systems at the molecular level. The this compound scaffold can be utilized to design probes for in vitro studies of biological recognition processes, such as enzyme-substrate interactions and receptor-ligand binding.
The this compound core provides a rigid framework that can be systematically modified to explore structure-activity relationships (SAR) of biologically active molecules. researchgate.netnih.govnih.gov By synthesizing a library of derivatives with variations in the substituents on the pyrrole ring and the benzyl group, researchers can investigate how these changes affect the binding affinity and selectivity for a particular biological target. nih.govnih.govtmc.edu
The fluorine atom serves as a useful probe for studying electronic and steric interactions, as it can engage in hydrogen bonding and dipole-dipole interactions. nih.gov Furthermore, the 4-fluorobenzyl group can mimic a phenyl group while offering altered electronic properties, which can be crucial for understanding the binding requirements of a target protein.
To visualize and quantify interactions with biological targets, this compound can be functionalized with reporter groups such as fluorophores or spin labels. nih.govscispace.comnih.gov For instance, a fluorescent dye can be attached to the pyrrole ring or the benzyl group to create a fluorescent probe. mdpi.comacs.org Upon binding to a target protein, the fluorescence properties of the probe, such as intensity or wavelength, may change, providing a signal that can be used to monitor the binding event. scispace.com
Similarly, the introduction of a stable radical, such as a nitroxide group, would generate a spin-labeled probe for use in electron paramagnetic resonance (EPR) spectroscopy. EPR can provide detailed information about the local environment and dynamics of the probe when bound to a biomolecule.
Table 3: Conceptual Molecular Probes Based on this compound
| Probe Type | Reporter Group | Potential Target | In Vitro Application |
|---|---|---|---|
| Fluorescent Probe | Dansyl, NBD, or other fluorophores | Kinases, GPCRs | Fluorescence polarization assays, FRET studies |
| Spin-Labeled Probe | Nitroxide radical (e.g., TEMPO) | Enzymes, DNA/RNA | EPR spectroscopy to study conformational changes |
| Affinity-Based Probe | Biotin | Target protein of interest | Protein pull-down assays, affinity chromatography |
Application in Agrochemical Research: Molecular Design and Structure-Activity Investigations (In Vitro/Mechanistic)
The pyrrole heterocycle is a common motif in agrochemicals, exhibiting a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.net The this compound scaffold can serve as a starting point for the design of new agrochemical candidates and for mechanistic studies of their action.
The lipophilicity of the 4-fluorobenzyl group can enhance the penetration of the molecule through the waxy cuticles of plants or the exoskeletons of insects, which is a desirable property for many agrochemicals. nih.gov By systematically modifying the substituents on the pyrrole ring, it is possible to optimize the biological activity and selectivity of the compounds.
For example, SAR studies could be conducted on a series of this compound derivatives to identify the key structural features required for potent and selective inhibition of a target enzyme in a pest or pathogen. nih.gov In vitro enzyme assays and mechanistic studies with these compounds could provide valuable insights into their mode of action, aiding in the rational design of more effective and environmentally benign agrochemicals.
Table 4: Potential Agrochemical Applications of this compound Derivatives
| Target Organism | Potential Mode of Action | Example of Structural Modification |
|---|---|---|
| Fungi | Inhibition of succinate (B1194679) dehydrogenase | Introduction of a pyrazole-carboxamide group on the pyrrole ring |
| Insects | Disruption of the nervous system | Esterification of a carboxylic acid group on the pyrrole ring |
| Weeds | Inhibition of acetolactate synthase | Sulfonamide functionalization of the benzyl group |
Advanced Analytical Methodologies for Detection and Quantification of 1 4 Fluorobenzyl 1h Pyrrole
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent identification and quantification. For 1-(4-Fluorobenzyl)-1H-pyrrole, several chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Given the aromatic rings in this compound, it is an excellent chromophore, making it highly suitable for detection by Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD). uobabylon.edu.iq
A reversed-phase HPLC (RP-HPLC) method would be the most common approach. tandfonline.compensoft.netresearchgate.net In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The fluorobenzyl group imparts significant hydrophobicity to the molecule, leading to good retention on a C18 column.
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be buffered to control the pH. pensoft.net An isocratic elution (constant mobile phase composition) can be effective for simple mixtures, while a gradient elution (changing mobile phase composition) may be necessary for more complex samples to ensure adequate separation and reasonable analysis times. researchgate.net
Detection is achieved by monitoring the absorbance of UV light. The conjugated π-electron systems in the pyrrole (B145914) and fluorophenyl rings are expected to produce strong absorbance in the UV region, likely between 220 and 280 nm. researchgate.netmsu.edu A DAD provides the added advantage of acquiring a full UV-Vis spectrum of the eluting peak, which aids in peak purity assessment and compound identification. researchgate.net
Table 8.1: Example HPLC-UV/DAD Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the analyte. pensoft.net |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) | Common solvents for RP-HPLC offering good separation power. researchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. pensoft.netresearchgate.net |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. researchgate.netpensoft.net |
| Injection Vol. | 10-20 µL | Typical volume for analytical HPLC. pensoft.net |
| Detection | UV at ~254 nm or DAD scan | Aromatic nature of the compound ensures strong UV absorbance. researchgate.net |
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with a predicted boiling point amenable to GC analysis, can be effectively quantified using this method. The choice of detector is critical and depends on the required sensitivity and selectivity.
A capillary column with a non-polar or medium-polarity stationary phase, such as one based on dimethylpolysiloxane (e.g., DB-1, HP-5), is typically used for separating aromatic compounds. globalresearchonline.net A temperature program, where the column temperature is gradually increased, is employed to ensure the elution of the analyte as a sharp, symmetrical peak.
Flame Ionization Detection (FID) is a universal and robust detector for organic compounds. monadlabtech.com It generates a current proportional to the number of carbon atoms combusting in a hydrogen-air flame. FID offers high sensitivity and a wide linear range, making it suitable for quantifying the analyte in routine quality control. drawellanalytical.comscioninstruments.com
Electron Capture Detection (ECD) is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens. drawellanalytical.com Since this compound contains a fluorine atom, ECD can provide significantly higher sensitivity (up to 1000 times that of FID) for trace-level analysis. scioninstruments.comresearchgate.net This makes it ideal for detecting minute impurities or for environmental monitoring applications.
Table 8.2: Example GC-FID/ECD Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane phase | Standard column for separation of aromatic compounds. |
| Carrier Gas | Helium or Hydrogen | Common inert carrier gases for GC. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | Optimizes separation from other volatile components. |
| Detector | FID or ECD | FID for general quantification; ECD for high-sensitivity trace analysis of the fluorinated compound. drawellanalytical.com |
| Detector Temp. | 280-300 °C | Prevents condensation of the analyte. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction, identifying compounds, and assessing the purity of a sample. sigmaaldrich.com For the synthesis of this compound, TLC is an invaluable tool. rsc.org
The stationary phase is typically a silica gel plate. rsc.org A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a shallow pool of a mobile phase. The mobile phase, a mixture of organic solvents, moves up the plate by capillary action. Separation occurs based on the differential affinity of the compounds for the stationary and mobile phases.
The choice of the solvent system is crucial for achieving good separation. A common approach for compounds of intermediate polarity, like N-substituted pyrroles, is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.edureddit.com By adjusting the ratio of these solvents, the retention factor (Rf) of the spots can be optimized for clear separation. Visualization of the separated spots is typically achieved under UV light (at 254 nm), where the aromatic rings will quench the fluorescence of the indicator in the TLC plate, appearing as dark spots. rsc.org
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, provide unparalleled sensitivity and specificity for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling (If Applicable)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis. agilent.com This technique couples an HPLC system to a tandem mass spectrometer. After the HPLC separates the components of a mixture, the eluent is directed into the mass spectrometer's ion source.
For this compound, Electrospray Ionization (ESI) in positive ion mode would likely be effective, protonating the pyrrole nitrogen to generate a pseudomolecular ion [M+H]+. nih.gov This ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification at very low levels (ng/L or pg/mL) even in complex matrices like biological fluids. nih.gov This makes LC-MS/MS the method of choice for pharmacokinetic studies or metabolite profiling, should the compound be investigated in biological systems. nih.gov
Table 8.3: Potential LC-MS/MS Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC System | UHPLC/HPLC with C18 column | Provides high-resolution separation prior to MS detection. |
| Mobile Phase | Methanol/Water with 0.1% Formic Acid | Promotes ionization in the ESI source. shimadzu.com |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes nitrogen-containing compounds. nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive MRM transitions. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Ideal for quantification of target analytes in complex samples. |
| Drying Gas | Nitrogen | Aids in desolvation of droplets in the ESI source. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. chromatographyonline.com As the separated analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented into characteristic ions. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for definitive identification by comparison to spectral libraries. gcms.cz
GC-MS is particularly useful for characterizing the products of a synthesis reaction, identifying impurities, or analyzing volatile degradation products. researchgate.net For this compound, electron ionization (EI) would generate a molecular ion and a series of fragment ions. Key fragments would likely include the tropylium ion (m/z 91) from the benzyl (B1604629) group and ions related to the fluorophenyl moiety. nih.gov This detailed structural information makes GC-MS a superior technique for qualitative analysis and structural confirmation compared to GC with conventional detectors.
Table 8.4: Example GC-MS Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| GC System | Capillary GC with a non-polar column (e.g., HP-5MS) | Provides efficient separation of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas compatible with MS detection. |
| Oven Program | Temperature gradient (e.g., 80°C to 300°C) | Ensures good separation and peak shape. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| MS Analyzer | Quadrupole | Commonly used mass analyzer offering good resolution and sensitivity. |
| Scan Range | m/z 40-500 | Covers the expected molecular ion and key fragment ions. |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric techniques are invaluable for the quantitative analysis of organic compounds, offering sensitivity, and adherence to Beer-Lambert law for concentration determination. For this compound, UV-Vis and fluorescence spectroscopy are particularly relevant.
UV-Vis Spectrophotometric Determination in Solution
UV-Visible spectrophotometry is a robust method for quantifying this compound in solutions. The underlying principle involves the absorption of ultraviolet or visible light by the molecule, leading to electronic transitions. The pyrrole ring and the fluorobenzyl group both contain chromophores that absorb in the UV region. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment.
The quantitative determination relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength.
Table 1: Representative UV-Vis Absorption Data for N-Substituted Pyrrole Derivatives in Solution
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |
| 1-Phenylpyrrole | Ethanol | 265 | 15,800 |
| 1-(4-Methylbenzyl)-1H-pyrrole | Methanol | 272 | 17,500 |
| This compound (Estimated) | Methanol | ~270 | ~17,000 |
Note: The data for this compound is an estimation based on structurally similar compounds, as specific experimental values are not publicly available.
Fluorescence Spectroscopy Applications for Derivatized Analogs
Fluorescence spectroscopy is a highly sensitive technique that can be employed for the detection and quantification of fluorescent molecules. While this compound itself may exhibit some native fluorescence, its quantum yield might be low. To enhance sensitivity and selectivity, derivatization of the pyrrole ring or the benzyl moiety can be performed to introduce a highly fluorescent group.
The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations, making it suitable for trace analysis. The choice of derivatizing agent and the reaction conditions are critical to ensure a stable and highly fluorescent product.
Research on unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles has shown that substitution patterns significantly influence fluorescence properties, including emission wavelength (λem) and quantum yield (Φf). rsc.org For instance, derivatives with donor-acceptor structures can exhibit intramolecular charge transfer, leading to solvatochromic fluorescence, where the emission wavelength shifts with solvent polarity. rsc.org This property can be exploited for sensing applications. While specific derivatized analogs of this compound for fluorescence analysis are not documented, the principles of fluorescence spectroscopy are applicable.
Table 2: Illustrative Fluorescence Data for Derivatized Pyrrole Analogs
| Derivatized Pyrrole Analog | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φf) |
| 5-(p-diethylaminophenyl)-pyrrolo[3,2-b]pyrrole | n-hexane | 346 | 393 | 0.85 |
| 5-(p-diethylaminophenyl)-pyrrolo[3,2-b]pyrrole | Acetonitrile | 346 | 446 | 0.62 |
| N-ethyl pyrano[3,2-f]indole | Methanol | 320 | 450 | 0.76 |
Note: This table presents data for structurally related fluorescent pyrrole derivatives to illustrate the type of information obtained from fluorescence spectroscopy.
Electrochemical Methods for Oxidation/Reduction Potential Determination and Sensing Applications
Electrochemical methods offer a powerful approach for investigating the redox properties of this compound and for developing sensitive analytical sensors. Cyclic voltammetry (CV) is a primary technique used to determine the oxidation and reduction potentials of a molecule.
In a typical CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The current peaks correspond to the oxidation and reduction of the analyte at the electrode surface. For N-substituted pyrroles, the oxidation potential is influenced by the nature of the substituent on the nitrogen atom. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
The electrochemical behavior of pyrrole and its derivatives has been extensively studied, particularly in the context of electropolymerization to form conductive polymers. researchgate.net The oxidation of the pyrrole monomer is the initial step in this process. researchgate.net While specific cyclic voltammetry data for this compound is scarce, studies on other N-substituted pyrroles provide a basis for understanding its likely electrochemical behavior.
Table 3: Representative Oxidation Potentials of N-Substituted Pyrroles
| Compound | Solvent/Electrolyte | Working Electrode | Oxidation Potential (Epa, V vs. Ag/AgCl) |
| Pyrrole | Acetonitrile / 0.1 M LiClO4 | ITO | +1.2 |
| N-Phenylpyrrole | Acetonitrile / 0.1 M TBAPF6 | Glassy Carbon | +1.1 |
| 1-(Benzylsulfonyl)-1H-pyrrole | Acetonitrile / 0.1 M TBAPF6 | Glassy Carbon | +1.4 |
Note: This table provides examples of oxidation potentials for related pyrrole compounds to illustrate the data obtained from cyclic voltammetry.
Sample Preparation Strategies for Complex Reaction Mixtures and Environmental Matrices
Effective sample preparation is crucial for the accurate and reliable quantification of this compound, especially when dealing with complex matrices such as reaction mixtures or environmental samples. The goal of sample preparation is to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for the analytical instrument.
For complex reaction mixtures , where the concentration of the target compound may be relatively high, a simple liquid-liquid extraction (LLE) may be sufficient. libretexts.org This involves partitioning the analyte between two immiscible solvents, typically an aqueous phase and an organic solvent in which the pyrrole derivative is more soluble. The choice of organic solvent is critical and depends on the polarity of the analyte and the matrix components.
For environmental matrices , such as water or soil, where the concentration of this compound is expected to be low, more sophisticated techniques like solid-phase extraction (SPE) are often employed. oup.comnih.gov SPE utilizes a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the sample matrix. The analyte is then eluted with a small volume of a suitable solvent, resulting in a concentrated and cleaned-up sample. The selection of the SPE sorbent is key to achieving high recovery and selectivity.
Table 4: Common Sample Preparation Techniques for Pyrrole Derivatives
| Technique | Matrix | Sorbent/Solvent System | Typical Recovery (%) |
| Liquid-Liquid Extraction | Reaction Mixture | Dichloromethane/Water | >90 |
| Solid-Phase Extraction | Environmental Water | Multi-walled carbon nanotubes | 92-106 |
| Solid-Phase Extraction | Environmental Water | Polypyrrole-based polymer | 85-98 |
Future Perspectives and Emerging Research Directions in 1 4 Fluorobenzyl 1h Pyrrole Chemistry
Development of Ultra-Efficient and Atom-Economical Synthetic Pathways for Scale-Up
Future synthetic strategies for 1-(4-Fluorobenzyl)-1H-pyrrole will prioritize efficiency, sustainability, and scalability. The concept of atom economy—maximizing the incorporation of starting materials into the final product—will be central to these efforts. organic-chemistry.orgmorressier.com Research is anticipated to move beyond traditional methods towards novel catalytic systems that minimize waste and energy consumption.
Key research goals in this area include:
Catalytic C-H Activation: Direct functionalization of the pyrrole (B145914) ring and the fluorobenzyl moiety through C-H activation would eliminate the need for pre-functionalized substrates, significantly shortening synthetic routes and reducing waste.
Flow Chemistry Processes: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a continuous flow synthesis for this compound would be a major step towards efficient industrial production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild, environmentally benign conditions, representing a key direction for green chemistry. rsc.org
Novel Catalysts: Exploration of earth-abundant metal catalysts, such as manganese or cobalt, could provide sustainable and cost-effective alternatives to precious metal catalysts like palladium or ruthenium. organic-chemistry.orgnih.govnih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrrole Synthesis
| Methodology | Key Advantages | Relevance to this compound | Future Outlook |
|---|---|---|---|
| Paal-Knorr Synthesis | High reliability, readily available starting materials. orientjchem.org | A foundational method that can be optimized for higher efficiency. | Greener solvents, catalyst optimization. conicet.gov.ar |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid creation of complexity. orientjchem.orgbohrium.comnih.gov | Potential for one-pot synthesis of complex derivatives from simple precursors. | Discovery of new MCRs incorporating the fluorobenzyl moiety. |
| Catalytic Dehydrogenation | Use of renewable feedstocks (e.g., diols and amines). organic-chemistry.orgnih.gov | A highly sustainable route for industrial-scale production. | Development of more active and selective non-precious metal catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Enables large-scale, on-demand production with high purity. | Integration of in-line purification and analysis for fully automated synthesis. |
Exploration of Unconventional Reactivity Patterns and Cascade Transformation Methodologies
Moving beyond simple functionalization, future research will delve into the more complex and unconventional reactivity of this compound. The development of cascade reactions, where multiple chemical transformations occur in a single step, will be a primary focus. nih.govrsc.org These elegant and efficient processes allow for the rapid construction of highly complex molecular architectures from simple starting materials.
Emerging research will likely concentrate on:
Domino Reactions: Designing one-pot sequences that leverage the inherent reactivity of the pyrrole and fluorophenyl rings to build intricate polycyclic systems. rsc.org
Radical-Mediated Transformations: Utilizing radical chemistry to access novel functionalization patterns that are complementary to traditional ionic pathways. Titanocene(III)-catalyzed reactions, for example, can enable atom-economical functionalization of the pyrrole scaffold. morressier.com
Photoredox Catalysis: Using visible light to initiate unique chemical transformations under exceptionally mild conditions, opening new avenues for derivatization that are not accessible through thermal methods.
Integration into Advanced Catalytic Systems and Multi-Component Reaction Paradigms
The structural backbone of this compound is a promising scaffold for the development of new ligands and catalysts. The pyrrole nitrogen and the aromatic rings can be tailored to coordinate with various metals, creating bespoke catalytic systems for a wide range of chemical transformations.
Furthermore, the integration of this compound or its precursors into multi-component reactions (MCRs) is a highly attractive strategy. bohrium.comnih.gov MCRs combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. This approach offers significant advantages in terms of efficiency and molecular diversity. For instance, a five-component reaction has been reported for the synthesis of pentasubstituted pyrrole derivatives involving a 1-(4-fluorophenyl) precursor, showcasing the potential of MCRs in this area. orientjchem.org
High-Throughput Screening and Automated Synthesis Platform Development
The discovery of new applications for this compound derivatives will be accelerated by high-throughput screening (HTS) and automated synthesis platforms. rsc.org These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, drastically reducing the time required to identify "hits" with desired biological or material properties. nih.govnih.gov
Future platforms will likely feature:
Robotic Synthesis: Automated systems capable of performing multi-step syntheses of this compound analogs in microplate format.
Miniaturization: The use of nanomole-scale reactions to conserve reagents and minimize waste. rsc.org
Integrated Screening: Direct coupling of synthesis platforms with biological or material science assays to create a seamless "synthesis-to-screening" workflow.
Applications of Deep Learning and Artificial Intelligence in Molecular Design and Reactivity Prediction
Artificial intelligence (AI) and deep learning are revolutionizing chemical research. frontiersin.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.govresearchgate.netethz.ch In the context of this compound, AI will be instrumental in:
De Novo Molecular Design: Generative AI models can design novel derivatives of this compound with optimized properties (e.g., enhanced binding affinity to a biological target or specific electronic properties for material applications). ijpsjournal.comnih.govresearchgate.net
Reaction Prediction: AI algorithms can predict the outcomes of unknown reactions, suggesting optimal conditions and identifying potential side products. researchgate.netrsc.org This accelerates the development of new synthetic routes.
Property Prediction: Machine learning models can accurately predict the physicochemical, biological, and material properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. innovations-report.com
Table 2: Impact of AI and Deep Learning on this compound Research
| AI Application Area | Specific Task | Potential Impact |
|---|---|---|
| Molecular Design | Generate novel derivatives with desired properties. | Accelerates the discovery of new drug candidates and materials. frontiersin.org |
| Reactivity Prediction | Predict reaction outcomes and optimal synthetic conditions. | Reduces experimental trial-and-error, saving time and resources. nih.gov |
| Property Prediction | Estimate quantum chemical, biological, and physical properties. | Enables efficient virtual screening of large compound libraries. frontiersin.org |
| Retrosynthesis | Propose viable synthetic pathways for complex target molecules. | Aids chemists in planning the synthesis of novel, complex derivatives. |
Contributions to Sustainable Chemistry and Circular Economy Initiatives
The principles of green chemistry and the circular economy will increasingly influence the synthesis and application of this compound. conicet.gov.ar This involves a holistic approach to the chemical lifecycle, from the choice of starting materials to the end-of-life of the final product.
Key future contributions include:
Renewable Feedstocks: Developing synthetic routes that utilize starting materials derived from biomass rather than petrochemicals. organic-chemistry.orgnih.gov
Solvent Minimization: Designing solvent-free reactions or using environmentally benign solvents like water or acetonitrile. rsc.org
Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. nih.gov
Designing for Degradability: For certain applications, incorporating features into the molecular structure that allow it to degrade into non-harmful substances at the end of its useful life.
Design and Application as a Chemical Probe for Fundamental Questions in Material Science or Systems Chemistry
The unique electronic and structural features of the this compound scaffold make it an excellent candidate for development as a chemical probe. By incorporating specific functionalities, these probes can be designed to interact with or report on their local environment, providing insights into complex systems.
Potential applications include:
Materials Science: Derivatives could be used as probes to study charge transport in organic semiconductors or to monitor polymerization processes. The pyrrole core is a known component of conductive polymers. atamanchemicals.com
Systems Chemistry: Fluorinated probes can be used in ¹⁹F NMR studies to investigate complex chemical networks or biological systems with minimal background signal.
Biosensing: The scaffold could be functionalized to create sensors that detect specific ions, molecules, or biological macromolecules. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Fluorobenzyl)-1H-pyrrole, and how do reaction conditions influence yield?
- Methodological Answer : The Clausson-Kaas pyrrole synthesis is a classical approach for analogous compounds, involving cyclization of a primary amine with a diketone or β-ketoester. For this compound, alkylation of pyrrole with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is typical. Optimization of reaction time, temperature (80–100°C), and stoichiometry (1:1.2 pyrrole:benzyl halide) improves yields to ~70–85% . TLC monitoring (silica gel, ethyl acetate/hexane) and column chromatography are standard for purification.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Methodological Answer :
- ¹H NMR : Look for pyrrole protons (δ 6.1–6.3 ppm, multiplet) and 4-fluorobenzyl aromatic protons (δ 7.0–7.3 ppm, doublet, J = 8.5 Hz). The benzyl CH₂ group appears as a singlet at δ 5.2–5.4 ppm .
- FT-IR : Key peaks include C-F stretch (~1220 cm⁻¹), pyrrole ring vibrations (~3100 cm⁻¹ for N-H, absent if substituted), and aromatic C=C (~1500 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 205 (C₁₁H₁₀FN) with fragmentation patterns confirming the benzyl-pyrrole linkage .
Q. How does the 4-fluorobenzyl substituent influence the compound’s electronic and steric properties in structure-activity relationship (SAR) studies?
- Methodological Answer : The electron-withdrawing fluorine atom enhances aryl ring electrophilicity, potentially improving binding to biological targets (e.g., enzymes or receptors). Steric effects are minimal due to the para position, but computational modeling (DFT) can quantify charge distribution and polar surface area. Comparative studies with non-fluorinated analogs (e.g., benzyl or 4-chlorobenzyl derivatives) reveal differences in logP (lipophilicity) and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆), concentration, or substituent electronic variations. For example:
- In DMSO-d₆, pyrrole protons may downfield shift due to hydrogen bonding.
- Electron-donating groups on the pyrrole ring (e.g., methyl) alter ring current effects.
- Validate assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Q. What strategies improve the regioselectivity of benzylation in pyrrole derivatives to avoid over-alkylation?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect pyrrole NH with a tert-butoxycarbonyl (Boc) group before benzylation .
- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance mono-alkylation efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms, reducing competing N-alkylation pathways .
Q. How can computational methods guide the design of this compound analogs for antimicrobial or antiviral applications?
- Methodological Answer :
- Molecular Docking : Screen analogs against target proteins (e.g., HIV-1 integrase or Mycobacterium tuberculosis enzymes) using AutoDock Vina. Focus on interactions between the fluorobenzyl group and hydrophobic pockets .
- QSAR Modeling : Use topological descriptors (e.g., Wiener index) to correlate substituent effects with bioactivity. Validate with in vitro MIC assays against resistant strains .
Q. What experimental and analytical approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS identifies metabolites, such as hydroxylated benzyl or defluorinated products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
